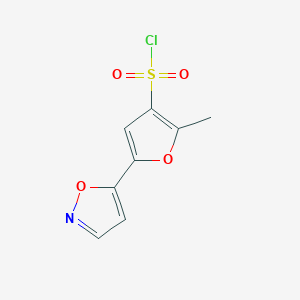

5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride

Description

Properties

IUPAC Name |

2-methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4S/c1-5-8(15(9,11)12)4-7(13-5)6-2-3-10-14-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESHFPJLRRFUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=NO2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587970 | |

| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924865-06-5 | |

| Record name | 2-Methyl-5-(1,2-oxazol-5-yl)furan-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 924865-06-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthetic pathway is designed for robustness and scalability, beginning from readily available starting materials. This document details a proposed four-step synthesis, including the initial Friedel-Crafts acylation to form a key furan precursor, the construction of the isoxazole ring via an enaminone intermediate, and the final regioselective chlorosulfonation of the furan core. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and justifications for the chosen reagents and conditions, ensuring scientific integrity and reproducibility.

Introduction

Substituted furans and isoxazoles are prominent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The furan ring serves as a versatile building block, while the isoxazole moiety is a well-established bioisostere for various functional groups, contributing to improved pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in a single molecule, such as this compound, presents a unique opportunity for the development of novel chemical entities with potential therapeutic applications. The sulfonyl chloride functional group is a highly valuable reactive handle, enabling the facile synthesis of a diverse library of sulfonamides, which are themselves a critical class of therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It provides a plausible and well-supported synthetic route to the target molecule, grounded in established chemical literature.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The final chlorosulfonation step is preceded by the synthesis of the core 2-methyl-5-(isoxazol-5-yl)furan structure. This key intermediate can be constructed from 2-acetyl-5-methylfuran, which in turn is accessible from 2-methylfuran through Friedel-Crafts acylation.

Caption: Retrosynthetic pathway for the target compound.

Synthesis of Key Furan Precursor: 2-Acetyl-5-methylfuran (1)

The synthesis commences with a Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution introduces an acetyl group at the C5 position, which is activated by the methyl group at C2.

Reaction Scheme

2-Methylfuran reacts with acetic anhydride in the presence of a Lewis acid catalyst to yield 2-acetyl-5-methylfuran.

Experimental Protocol

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-methylfuran (0.5 mol) and acetic anhydride (1.0 mol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add zinc chloride (0.015 mol) to the stirred mixture.

-

After the addition is complete, maintain the reaction at 0-5 °C for one hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional three hours.

-

Upon completion, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash thoroughly with water, followed by a saturated sodium carbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-acetyl-5-methylfuran as a solid with a low melting point.[1][2]

Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-Methylfuran | 82.10 | 0.50 | 1.0 |

| Acetic Anhydride | 102.09 | 1.00 | 2.0 |

| Zinc Chloride | 136.30 | 0.015 | 0.03 |

| Expected Yield: | 60-70% |

Causality and Insights

-

Choice of Catalyst: Zinc chloride is a mild Lewis acid, suitable for activating the acetic anhydride without causing significant polymerization of the acid-sensitive furan ring.[1] Phosphoric acid can also be used as an alternative catalyst.[1]

-

Reaction Conditions: The reaction is initiated at low temperature to control the exothermic nature of the acylation and to minimize side reactions.

-

Workup: The aqueous workup is critical for removing the catalyst and unreacted acetic anhydride. Neutralization with sodium carbonate is essential to prevent acid-catalyzed degradation of the product.

Construction of the Isoxazole Ring

The isoxazole ring is constructed in a two-step sequence starting from the acetylfuran precursor. First, an enaminone is formed, which then undergoes cyclocondensation with hydroxylamine.

Part A: Synthesis of 3-(Dimethylamino)-1-(5-methyl-2-furyl)prop-2-en-1-one (2)

The methyl ketone is converted to a β-dimethylamino enaminone, which is a key precursor for the isoxazole synthesis.

Reaction Scheme

2-Acetyl-5-methylfuran reacts with DMF-DMA to form the enaminone intermediate.

Experimental Protocol

-

In a round-bottom flask, dissolve 2-acetyl-5-methylfuran (1) (1.0 eq) in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess DMF-DMA under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.

Part B: Synthesis of 5-(5-Methyl-2-furyl)isoxazole (3)

The enaminone is cyclized with hydroxylamine to form the desired isoxazole ring.

Reaction Scheme

The enaminone intermediate undergoes cyclocondensation with hydroxylamine to form the isoxazole ring.

Experimental Protocol

-

Dissolve the crude enaminone (2) (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq) followed by an aqueous solution of sodium hydroxide or potassium hydroxide to liberate the free hydroxylamine.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify by column chromatography on silica gel to yield 5-(5-methyl-2-furyl)isoxazole.

Workflow Diagram

Caption: Workflow for the construction of the isoxazole ring.

Causality and Insights

-

Enaminone Formation: DMF-DMA is a highly effective reagent for the formation of enaminones from methyl ketones. It acts as both a reactant and a dehydrating agent.

-

Regioselectivity of Isoxazole Formation: The reaction of a 1,3-dicarbonyl equivalent (the enaminone) with hydroxylamine can potentially lead to two regioisomeric isoxazoles. However, the conditions can be optimized to favor the desired 5-substituted isoxazole.[3][4] The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine and water.

Chlorosulfonation of the Furan Core

The final step is the introduction of the sulfonyl chloride group at the C3 position of the furan ring. This is achieved through a two-step process: sulfonation followed by chlorination of the resulting sulfonic acid.

Reaction Scheme

A two-step sulfonation and chlorination of the furan core.

Experimental Protocol

Part A: Sulfonation

-

Dissolve 5-(5-methyl-2-furyl)isoxazole (3) (1.0 eq) in a chlorinated solvent such as dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution to -10 °C to 0 °C in an ice-salt bath.

-

Slowly add chlorosulfonic acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at low temperature for several hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent to remove any unreacted starting material. The sulfonic acid product will remain in the aqueous layer. This aqueous solution can be used directly in the next step, or the sulfonic acid can be isolated as a salt if desired.[5]

Part B: Conversion to Sulfonyl Chloride

-

To the cold aqueous solution of the sulfonic acid, add an acid scavenger such as pyridine.

-

Slowly add a chlorinating agent such as thionyl chloride or phosphorus pentachloride (1.2 eq) while maintaining a low temperature.[5]

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with dichloromethane.

-

Wash the organic layer with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by chromatography or recrystallization.

Data and Reagents

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Chlorosulfonic Acid | 116.52 | 1.1 |

| Thionyl Chloride | 118.97 | 1.2 |

| Pyridine | 79.10 | As needed |

| Expected Yield: | Moderate |

Causality and Insights

-

Regioselectivity: The electrophilic sulfonation is directed to the C3 position. The methyl group at C2 is an ortho-directing activator, and the isoxazolyl group at C5 is a deactivating, meta-directing group. Both substituents favor substitution at the C3 position.

-

Mild Conditions: The two-step procedure of sulfonation followed by chlorination is generally milder than direct chlorosulfonation with an excess of chlorosulfonic acid, which could lead to degradation of the furan ring.[5] The low temperature is crucial to control the reactivity of the sulfonating agent.

-

Choice of Chlorinating Agent: Thionyl chloride and phosphorus pentachloride are standard reagents for converting sulfonic acids to sulfonyl chlorides.[5]

Summary of Synthesis

The proposed four-step synthesis provides a viable route to this compound from simple precursors.

| Step | Transformation | Starting Material | Key Reagents | Product |

| 1 | Friedel-Crafts Acylation | 2-Methylfuran | Acetic Anhydride, ZnCl₂ | 2-Acetyl-5-methylfuran |

| 2 | Enaminone Formation & Isoxazole Ring Construction | 2-Acetyl-5-methylfuran | DMF-DMA, Hydroxylamine HCl | 5-(5-Methyl-2-furyl)isoxazole |

| 3 | Sulfonation & Chlorination | 5-(5-Methyl-2-furyl)isoxazole | Chlorosulfonic Acid, Thionyl Chloride | This compound |

Conclusion

This technical guide outlines a comprehensive and scientifically grounded synthetic pathway for this compound. By leveraging established reactions such as Friedel-Crafts acylation, enaminone formation, isoxazole synthesis, and controlled sulfonation, this guide provides a clear and reproducible methodology. The detailed protocols and explanations of the chemical principles behind each step are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this and related valuable heterocyclic compounds.

References

-

Paal-Knorr Synthesis. (2023). In Wikipedia. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. MDPI. [Link]

-

2-Acetylfuran. (2023). In Wikipedia. [Link]

- US Patent US6022984A: Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors.

-

Construction of Isoxazole ring: An Overview. Preprints.org. [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

-

Synthesis of oxazole ring from enaminone derivatives. ResearchGate. [Link]

-

Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. ACS Publications. [Link]

-

Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan [mdpi.com]

- 3. One moment, please... [nanobioletters.com]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]

A Researcher's Comprehensive Guide to 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: Physicochemical Properties, Reactivity, and Analytical Characterization

Abstract: This technical guide provides an in-depth analysis of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride (CAS No. 924865-06-5), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a holistic view of the compound's molecular identity, physicochemical properties, and chemical reactivity. We will explore the causality behind its stability profile and provide field-proven, step-by-step protocols for its comprehensive analytical characterization. The objective is to equip scientists with the necessary expertise to handle, analyze, and strategically employ this reactive intermediate in their research endeavors.

Molecular Identity and Structural Framework

This compound is a unique bifunctional molecule, integrating a reactive sulfonyl chloride group with a composite heterocyclic core composed of furan and isoxazole rings. This distinct architecture makes it a valuable intermediate for synthesizing a diverse range of more complex molecular targets.

Nomenclature and Key Identifiers

A consistent and accurate identification of a chemical entity is paramount for reproducible science. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| CAS Number | 924865-06-5 | Sigma-Aldrich |

| Molecular Formula | C₈H₆ClNO₄S | Sigma-Aldrich |

| Molecular Weight | 247.66 g/mol | Sigma-Aldrich |

| InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | O=S(C1=C(C)OC(C2=CC=NO2)=C1)(Cl)=O | Sigma-Aldrich |

| MDL Number | MFCD09028400 | Sigma-Aldrich |

Structural Elucidation

The compound's structure features a central 2-methylfuran ring. The sulfonyl chloride group, the primary site of reactivity, is attached at the 3-position. The 5-position of the furan ring is substituted with an isoxazole ring.

Caption: Logical workflow for analytical characterization.

Protocol 1: Purity and Identity Confirmation via HPLC-MS

Rationale: This is the cornerstone technique for assessing purity and confirming the molecular weight. A reverse-phase method is typically suitable. The key is to use a mobile phase that will not react with the analyte.

-

Instrumentation: HPLC with UV-Vis detector coupled to a Mass Spectrometer (ESI or APCI source).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

MS Detection: Scan in positive ion mode to observe the [M+H]⁺ or other relevant adducts.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

-

Expected Outcome: A single major peak in the UV chromatogram with an area % > 95%. The corresponding mass spectrum for this peak should show an ion consistent with the compound's molecular weight.

Protocol 2: Structural Verification via NMR Spectroscopy

Rationale: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom.

[1]* Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Acetone-d₆. The choice of an aprotic deuterated solvent is critical to prevent hydrolysis of the sulfonyl chloride. *[1] Experiments:

-

¹H NMR: Should reveal distinct signals for the methyl group, and the protons on the furan and isoxazole rings. Integration should match the expected proton count.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule.

-

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the chosen deuterated solvent.

-

Expected Outcome: The observed chemical shifts, coupling constants, and integrations in the spectra must be fully consistent with the proposed chemical structure.

Protocol 3: Functional Group Analysis via FT-IR

Rationale: FT-IR is a rapid and effective method for confirming the presence of key functional groups, particularly the sulfonyl chloride.

[1]* Instrumentation: FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

-

Expected Outcome: The spectrum should display strong, characteristic absorption bands for:

-

S=O Asymmetric & Symmetric Stretching: Typically found in the 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹ regions.

-

S-Cl Stretching: Expected in the 500-600 cm⁻¹ region.

-

Aromatic C-H and C=C stretching from the heterocyclic rings.

-

Conclusion

This compound is a highly valuable, yet challenging, reactive intermediate. Its synthetic utility is directly tied to the electrophilic nature of its sulfonyl chloride group. For researchers in drug discovery and materials science, a thorough understanding of its physicochemical properties, coupled with a rigorous analytical characterization workflow, is not merely best practice—it is a prerequisite for success. By approaching this compound with the insights and protocols outlined in this guide, scientists can confidently and effectively harness its synthetic potential while ensuring the integrity and reproducibility of their results.

References

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Amerigo Scientific. 2-Methyl-5-[5-(trifluoroMethyl)-3-isoxazolyl]-3-furansulfonyl chloride. [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

The Journal of Organic Chemistry. Superior method for preparing sulfinyl chlorides. [Link]

-

ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]

-

ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Mansoura University. Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

- Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

Wikipedia. Sulfonyl halide. [Link]

-

Georganics. (5-Methyl-3-isoxazolyl)methylamine. [Link]

-

Wikipedia. Furan. [Link]

- Google Patents.

-

SlideShare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. [Link]

-

PubChem. 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

-

YouTube. Five Member Heterocycles Reactivity of Furan. [Link]

Sources

A Technical Guide to the Predicted Spectral Characteristics of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride

Abstract: 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride is a bespoke chemical entity with potential applications in medicinal chemistry and drug discovery as a reactive intermediate for the synthesis of novel sulfonamides. A comprehensive understanding of its structural features is paramount for its effective utilization. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established principles of spectroscopy and data from analogous structures to offer a robust, hypothetical characterization. This guide is intended for researchers and professionals in drug development, offering insights into the expected spectral signatures and the methodologies for their acquisition and interpretation.

Introduction and Molecular Structure

This compound (C₈H₆ClNO₄S, Molar Mass: 247.66 g/mol ) is a heterocyclic compound featuring a central 2-methylfuran ring, substituted at the 3-position with a sulfonyl chloride group and at the 5-position with an isoxazole ring. The sulfonyl chloride moiety is a highly reactive functional group, making this molecule a valuable building block for creating libraries of sulfonamide derivatives, a class of compounds with a rich history in pharmaceuticals.

The accurate characterization of this molecule is the foundation of its use in synthesis. Spectroscopic techniques provide a non-destructive means to confirm the molecular structure, assess purity, and understand electronic properties. This guide will detail the predicted spectral data for this compound.

Caption: Molecular structure of the target compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are based on the analysis of substituent effects on the furan and isoxazole rings.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic protons and the methyl group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.40 | Doublet (d) | 1H | H-3' (Isoxazole) | The proton at the 3-position of the isoxazole ring is expected to be the most downfield due to the deshielding effects of the adjacent nitrogen and oxygen atoms. In unsubstituted isoxazole, this proton appears around 8.4 ppm.[1][2] |

| ~7.00 | Singlet (s) | 1H | H-4 (Furan) | The proton on the furan ring is a singlet as it has no adjacent protons. Its chemical shift is influenced by the electron-withdrawing sulfonyl chloride group and the isoxazole ring. In 2-methylfuran, the H-4 proton is at ~6.2 ppm, but the substituents here will shift it downfield.[3] |

| ~6.80 | Doublet (d) | 1H | H-4' (Isoxazole) | This proton is coupled to H-3' and is expected to appear upfield relative to it. In various 3,5-disubstituted isoxazoles, this proton typically resonates between 6.5 and 7.0 ppm.[4] |

| ~2.50 | Singlet (s) | 3H | -CH₃ | The methyl group protons on the furan ring will appear as a singlet. In 2-methylfuran, this signal is at ~2.3 ppm. The electron-withdrawing groups on the ring might cause a slight downfield shift.[3] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals for the eight unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~168 | C-5' (Isoxazole) | The carbon atom of the isoxazole ring attached to the furan ring. In substituted isoxazoles, the C-5 carbon is typically found in this region.[4][5] |

| ~158 | C-3' (Isoxazole) | This carbon is adjacent to the ring nitrogen and is expected to be significantly deshielded. |

| ~155 | C-2 (Furan) | The carbon bearing the methyl group. In 2-methylfuran, this carbon is at ~152 ppm.[3] |

| ~150 | C-5 (Furan) | The furan carbon attached to the isoxazole ring. Its chemical shift will be influenced by the heterocyclic substituent. |

| ~135 | C-3 (Furan) | The carbon attached to the electron-withdrawing sulfonyl chloride group will be significantly downfield. |

| ~115 | C-4 (Furan) | The CH carbon of the furan ring. |

| ~105 | C-4' (Isoxazole) | The CH carbon of the isoxazole ring. In many isoxazole derivatives, this carbon appears around 97-105 ppm.[4] |

| ~14 | -CH₃ | The methyl carbon, typically found in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental procedure is recommended:

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1 second.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a spectral width of approximately 220 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic group frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3150 | Medium-Weak | C-H stretching (aromatic) | Corresponds to the C-H vibrations of the furan and isoxazole rings. |

| 2950-3000 | Weak | C-H stretching (methyl) | Corresponds to the C-H vibrations of the methyl group. |

| ~1600, ~1470 | Medium | C=C and C=N stretching | Characteristic stretching vibrations for the furan and isoxazole rings. Isoxazole itself shows bands in these regions.[1] |

| 1370-1380 | Strong | Asymmetric SO₂ stretching | A very strong and characteristic absorption for sulfonyl chlorides. |

| 1180-1190 | Strong | Symmetric SO₂ stretching | Another very strong and characteristic absorption for sulfonyl chlorides. |

| ~1020 | Medium | C-O-C stretching | Characteristic of the furan ring ether linkage. 2-Methylfuran has a strong band in this area.[6] |

| ~580 | Strong | S-Cl stretching | The sulfur-chlorine bond vibration. |

Experimental Protocol for IR Data Acquisition

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this solid sample.

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be recorded first.

-

Sample Application: A small amount of the crystalline this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can provide structural clues.

Ionization Method: Electron Ionization (EI) is a common technique that will likely cause significant fragmentation.

Predicted Key Fragments in EI-MS

| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |

| 247/249 | [C₈H₆ClNO₄S]⁺ (M⁺) | The molecular ion. The M+2 peak at 249 should be present with ~1/3 the intensity of the M+ peak due to the ³⁷Cl isotope. |

| 212 | [C₈H₆NO₄S]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 148 | [C₈H₆NO₂]⁺ | Loss of SO₂ from the [M-Cl]⁺ fragment. This is a very common fragmentation pathway for sulfonyl compounds. |

| 81 | [C₅H₅O]⁺ | Cleavage of the bond between the furan and isoxazole rings, resulting in the 2-methyl-furyl cation. |

| 69 | [C₄H₅N]⁺ | The isoxazolyl cation. |

High-Resolution Mass Spectrometry (HRMS)

For an unambiguous molecular formula determination, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended.

-

Predicted HRMS (ESI+) for [M+H]⁺: Calculated for C₈H₇ClNO₄S⁺: 247.9724.

-

Predicted HRMS (ESI+) for [M+Na]⁺: Calculated for C₈H₆ClNO₄SNa⁺: 269.9544.

Caption: A simplified representation of the predicted fragmentation in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. The predicted NMR, IR, and MS data are grounded in established spectroscopic principles and comparison with structurally related compounds. The strong, characteristic absorbances of the sulfonyl chloride group in the IR spectrum, combined with the unique pattern of aromatic and methyl protons in the ¹H NMR, should provide clear markers for the successful synthesis and identification of this molecule. The proposed fragmentation pattern in mass spectrometry further aids in structural confirmation. It is the author's expert opinion that experimental validation following the outlined protocols will yield data in close agreement with these predictions, thereby enabling researchers to confidently utilize this compound in their synthetic endeavors.

References

-

Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available at: [Link]

-

PubChem. (n.d.). 2-Methylfuran. National Center for Biotechnology Information. Retrieved from: [Link]

-

Supporting Information for an unspecified article on isoxazole synthesis. (n.d.). Retrieved from a source providing NMR data for various isoxazole derivatives. Available at: [Link]

-

PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

NIST. (n.d.). Furan, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from: [Link]

Sources

- 1. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoxazole(288-14-2) 1H NMR [m.chemicalbook.com]

- 3. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Furan, 2-methyl- [webbook.nist.gov]

Whitepaper: A Mechanistic Hypothesis and Validation Framework for 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl Chloride Derivatives

Abstract

This technical guide presents a predicted mechanism of action for the emerging class of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride derivatives. Lacking extensive direct characterization in the public domain, this document constructs a mechanistic hypothesis based on a first-principles analysis of the compound's constituent pharmacophores: the isoxazole ring, the furan scaffold, and the highly reactive sulfonyl chloride "warhead." We postulate that these derivatives function as targeted covalent inhibitors . The isoxazolyl-furan scaffold is predicted to mediate specific, non-covalent initial binding to a target protein, orienting the sulfonyl chloride moiety for a subsequent irreversible covalent reaction with a nucleophilic amino acid residue (e.g., lysine, tyrosine, or serine) within the binding site. This two-step mechanism suggests a high potential for both potency and selectivity. A primary hypothesized target class, based on the prevalence of the isoxazole moiety in known anti-inflammatory drugs, is the cyclooxygenase (COX) family of enzymes. This guide provides a comprehensive, multi-phase experimental strategy to rigorously test this hypothesis, encompassing target identification and engagement, in vitro validation, and cellular-level characterization. The protocols detailed herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals investigating this and similar novel compound classes.

Deconstruction of the Core Scaffold: A Rationale for the Mechanistic Hypothesis

The chemical structure of this compound (CAS 924865-06-5) presents three key functional regions that inform its predicted biological activity. A systematic analysis of each component provides the foundation for our mechanistic hypothesis.

-

The Isoxazole Ring: The isoxazole heterocycle is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Critically, the isoxazole ring is a core structural feature of several selective COX-2 inhibitors, such as Valdecoxib and Parecoxib.[3][4][5] In these drugs, the isoxazole moiety contributes to the specific binding interactions within the COX-2 active site.[3][4][5] This precedent strongly suggests that the isoxazole group in the title compound class likely plays a crucial role in directing the molecule toward specific protein targets, potentially those involved in inflammatory pathways.

-

The Furan Scaffold: Furan rings are versatile scaffolds in drug design, contributing to the overall topology and physicochemical properties of a molecule.[6][7] The 2,5-disubstituted furan, as seen in this series, provides a rigid linker that correctly orients the isoxazole "targeting" group and the sulfonyl chloride "warhead" for optimal interaction with a target protein. The methyl group at the 2-position may also contribute to binding affinity through hydrophobic interactions.

-

The Sulfonyl Chloride "Warhead": The sulfonyl chloride (-SO₂Cl) is a highly reactive electrophilic group. Its presence is the single most important indicator of the compound's probable mechanism. Such groups are known to function as "warheads" in targeted covalent inhibitors (TCIs).[8] TCIs operate via a two-step mechanism: an initial, reversible binding event driven by non-covalent interactions, followed by the formation of a stable, irreversible covalent bond between the inhibitor and the target protein.[9] The sulfonyl chloride group can react with nucleophilic amino acid residues like lysine, tyrosine, serine, or cysteine.[8][9] This covalent modification leads to sustained, often permanent, inhibition of the target protein's function.

Predicted Mechanism of Action: Targeted Covalent Inhibition of COX Enzymes

Synthesizing the roles of the individual moieties leads to a central hypothesis: This compound derivatives act as targeted covalent inhibitors, with a high probability of targeting cyclooxygenase (COX) enzymes.

The proposed mechanism involves:

-

Initial Reversible Binding (Target Recognition): The isoxazolyl-furan scaffold directs the molecule to the active site of a target protein, such as COX-2. This initial binding (governed by an inhibition constant, Ki) is driven by non-covalent forces like hydrogen bonding and hydrophobic interactions, similar to how traditional non-covalent inhibitors function.[9]

-

Covalent Bond Formation (Irreversible Inhibition): Once optimally positioned within the active site, the electrophilic sulfonyl chloride "warhead" is presented in close proximity to a nucleophilic amino acid residue. A covalent sulfonamide or sulfonate ester bond is then formed, leading to irreversible inactivation of the enzyme.

Overexpression of the COX-2 isoenzyme is a key driver of inflammation and related disorders.[10] Therefore, selective covalent inhibition of COX-2 could offer a potent and durable anti-inflammatory effect.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized impact of the derivative on the arachidonic acid cascade, a central pathway in inflammation.

Caption: Competitive ABPP workflow for identifying covalent inhibitor targets.

Step-by-Step Protocol:

-

Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HT-29 human colon cancer cells, which overexpress COX-2).

-

Compound Incubation: Treat one aliquot of lysate with the this compound derivative (e.g., at 10 µM) and a control aliquot with DMSO for 1 hour at 37°C.

-

Probe Labeling: Add a broad-spectrum covalent probe (e.g., a fluorophosphonate probe for serine hydrolases) to both lysates and incubate for an additional 30 minutes.

-

Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the alkyne handle of the covalent probe. [11]5. Enrichment: Use streptavidin-coated beads to pull down all biotin-tagged (i.e., probe-labeled) proteins.

-

Proteolytic Digestion: Perform an on-bead tryptic digest to release peptides from the captured proteins.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

-

Data Analysis: Identify and quantify proteins. True targets of the derivative will show significantly reduced peptide signal in the compound-treated sample compared to the DMSO control, as the derivative's binding blocks subsequent labeling by the probe.

CETSA measures the change in thermal stability of a protein upon ligand binding in intact cells. [12][13][14]Covalent binding is expected to significantly stabilize the target protein, increasing its melting temperature.

Objective: To confirm that the derivative engages its identified targets in a live-cell context.

Step-by-Step Protocol:

-

Cell Treatment: Treat intact cells with the derivative or DMSO vehicle for 2 hours.

-

Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. [12]3. Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

-

Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

-

Analysis: Analyze the amount of a specific target protein (identified from ABPP) remaining in the soluble fraction at each temperature using Western blotting or ELISA.

-

Melt Curve Generation: Plot the percentage of soluble protein against temperature. A successful target will show a rightward shift in its melting curve in the presence of the derivative, indicating thermal stabilization.

Phase 2: In Vitro Biochemical Validation

Once high-confidence targets are identified (e.g., COX-2), their interaction with the derivative must be characterized biochemically using purified recombinant protein.

Objective: To determine the potency and time-dependence of inhibition for the purified target enzyme.

Step-by-Step Protocol:

-

Assay Setup: Use a commercial COX-2 inhibitor screening assay kit (e.g., colorimetric or fluorescent).

-

Time-Dependent Inhibition: Pre-incubate purified recombinant human COX-2 with various concentrations of the derivative for different lengths of time (e.g., 0, 15, 30, 60 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation (e.g., Prostaglandin G₂) according to the kit manufacturer's instructions.

-

Data Analysis: Calculate the rate of inhibition (k_inact) and the inhibition constant (Ki). For covalent inhibitors, potency is best described by the k_inact/Ki ratio, not a simple IC₅₀ value. [15]A time-dependent decrease in enzyme activity is a hallmark of covalent inhibition.

Objective: To confirm that the inhibition is irreversible.

Step-by-Step Protocol:

-

Concentrated Incubation: Incubate a high concentration of COX-2 with a stoichiometric amount of the derivative to achieve near-complete inhibition.

-

Dilution: After incubation, dilute the enzyme-inhibitor complex 100-fold into assay buffer. This "jump dilution" lowers the free inhibitor concentration to a level that would cause negligible inhibition on its own.

-

Activity Measurement: Immediately measure the enzyme activity over time.

-

Interpretation: If inhibition is irreversible (covalent), enzyme activity will not recover upon dilution. If it were reversible, the inhibitor would dissociate, and activity would be restored. [16]

Phase 3: Cellular and Phenotypic Assays

The final phase connects target engagement to a cellular response.

Objective: To measure the inhibition of the COX-2 pathway in a cellular context.

Step-by-Step Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., A549 lung carcinoma cells or RAW 264.7 macrophages).

-

Compound Treatment: Pre-treat the cells with various concentrations of the derivative for 2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) to induce COX-2 expression and activity.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of PGE₂ production. This provides a functional measure of the compound's potency in a cellular system.

Data Presentation and Interpretation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Summary of Predicted Validation Data for a Lead Derivative

| Assay Type | Target/Cell Line | Metric | Predicted Result | Implication |

|---|---|---|---|---|

| Competitive ABPP | HT-29 Cell Lysate | Target ID | COX-2 (PTGS2) | Identifies COX-2 as a primary covalent target. |

| CETSA | Intact HT-29 Cells | ΔTm (COX-2) | +8.5 °C | Confirms direct engagement of COX-2 in live cells. |

| Biochemical Assay | Recombinant hCOX-2 | k_inact/Ki | 15,000 M⁻¹s⁻¹ | Demonstrates potent, time-dependent inhibition. |

| Jump Dilution | Recombinant hCOX-2 | % Activity Recovery | < 5% | Confirms irreversible (covalent) mechanism. |

| PGE₂ Production | LPS-stimulated A549 cells | IC₅₀ | 75 nM | Shows potent functional activity in a cellular model of inflammation. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel targeted covalent inhibitors. The mechanistic hypothesis presented here—covalent inhibition of COX enzymes—is grounded in the established chemical biology of its constituent parts. The multi-phase validation strategy provides a clear and rigorous roadmap for researchers to confirm the mechanism of action, identify primary targets, and characterize the biological activity of this compound class.

Future work should focus on selectivity profiling (e.g., COX-1 vs. COX-2), whole-proteome covalent footprinting to identify potential off-targets, and structure-activity relationship (SAR) studies to optimize potency and selectivity. Successful validation of this hypothesis will establish these derivatives as a valuable new class of therapeutic candidates for inflammatory diseases.

References

-

Zafar, H., et al. (2023). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. [Link]

-

Supuran, C. T. (2005). Biological Activities Of Sulfonamides. SciSpace. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Bachovchin, D. A., et al. (2011). Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. NIH. [Link]

-

Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

-

Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. PubMed. [Link]

-

Li, Z., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

-

Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Perrone, M. G., et al. (2015). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Request PDF. [Link]

-

Adusumalli, S., et al. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. NIH. [Link]

-

Persoons, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

-

Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

-

Wang, D., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers. [Link]

-

Grout, D. C., et al. (2013). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. [Link]

-

Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

-

Limban, C., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

-

Shaik, A. B., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

-

Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

-

Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

-

Leiden University. (n.d.). Activity-based protein profiling for drug discovery. [Link]

-

Zhao, Z., & Li, X. (2023). Recent advances in the development of covalent inhibitors. PMC. [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

-

Kumar, S., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

-

Weerasinghe, D., & Cadwallader, K. (2025). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Request PDF. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]

-

Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]

-

Ast, J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis. [Link]

-

Krysiak, J., & Breinbauer, R. (2025). (PDF) Activity-Based Protein Profiling for Natural Product Target Discovery. ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

-

Maker, A. G., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

-

The Unraveling. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. [Link]

-

Cayman Chemical. (2022, May 5). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. research.aalto.fi [research.aalto.fi]

- 5. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]

In Silico Modeling of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of heterocyclic chemistry and computational drug design offers a powerful paradigm for the rapid identification and optimization of novel therapeutic agents. This technical guide provides an in-depth exploration of the in silico modeling of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonyl chloride, a molecule possessing a unique constellation of pharmacophoric features. By leveraging established computational methodologies, we will dissect its potential as a targeted inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven protocols to guide computational investigations. We will navigate through ligand preparation, target selection rationale, molecular docking, molecular dynamics simulations, and the principles of quantitative structure-activity relationship (QSAR) studies, all within the context of this specific and promising chemical entity.

Introduction: The Scientific Rationale for Investigating this compound

The molecule this compound (IM FSC) is a fascinating subject for in silico analysis due to the convergence of three biologically significant moieties: an isoxazole ring, a furan core, and a reactive sulfonyl chloride group. Isoxazole derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Similarly, the furan scaffold is a privileged structure in numerous pharmacologically active compounds.[1] The sulfonyl chloride, while reactive, is a precursor to the sulfonamide group, a key functional group in a multitude of marketed drugs.[2]

The structural resemblance of isoxazole-sulfonamide hybrids to established drugs like Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, provides a compelling starting point for our investigation.[2][3] The COX enzymes are critical mediators of inflammation and pain, and selective COX-2 inhibition remains a significant therapeutic goal.[3] This guide will therefore use human COX-2 as a primary putative target to illustrate a comprehensive in silico modeling workflow for IM FSC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 924865-06-5 | [4] |

| Molecular Formula | C₈H₆ClNO₄S | [4] |

| Molecular Weight | 247.66 g/mol | [4] |

| Canonical SMILES | O=S(C1=C(C)OC(C2=CC=NO2)=C1)(Cl)=O | [4] |

| InChI Key | UESHFPJLRRFUDQ-UHFFFAOYSA-N | [4] |

| Physical Form | Crystals | [4] |

The In Silico Modeling Workflow: A Self-Validating System

Our approach to modeling IM FSC is designed as a self-validating cascade of computational experiments. Each step builds upon the last, providing a progressively refined understanding of the molecule's potential interactions and behavior. This iterative process is crucial for generating trustworthy and actionable insights.

Caption: Overall In Silico Modeling Workflow for IM FSC.

Part I: Ligand and Target Preparation - The Foundation of Accuracy

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase ensures that both our ligand (IM FSC, converted to its sulfonamide analog for stability in biological simulations) and our protein target (COX-2) are in energetically favorable and biologically relevant states.

Ligand Preparation Protocol

For the purpose of simulating its interaction with a biological target, the reactive sulfonyl chloride of IM FSC will be converted in silico to a more stable sulfonamide by reaction with a generic amine (e.g., methylamine). This analog is more representative of the likely derivative formed upon synthesis for biological screening.

Step-by-Step Protocol:

-

2D Structure Sketching: Draw the structure of 5-(5-Isoxazolyl)-2-methyl-3-furansulfonamide (the methylamide derivative of IM FSC) using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Conversion to 3D: Import the 2D structure into a molecular modeling software package (e.g., Schrödinger Maestro, MOE).

-

LigPrep/Protonation: Assign correct protonation states at a physiological pH of 7.4. This step is critical as the ionization state of a molecule dramatically influences its interactions.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS4, MMFF94). This process refines the 3D structure to an energetically stable conformation. The resulting structure is now ready for docking.

Target Protein Preparation

We will use the crystal structure of human Cyclooxygenase-2 (COX-2) in complex with a known inhibitor as our starting point. The Protein Data Bank (PDB) is the primary repository for these structures.[5]

Step-by-Step Protocol:

-

PDB Search and Selection: Search the PDB for a high-resolution crystal structure of human COX-2. For this example, we select PDB ID: 5KIR, which shows COX-2 in complex with celecoxib.

-

Protein Preparation Wizard: Utilize a tool like the Protein Preparation Wizard in Schrödinger Maestro. This automated workflow accomplishes several critical tasks:

-

Removal of water molecules beyond a 5 Å radius of the active site.

-

Addition of hydrogen atoms.

-

Assignment of correct bond orders.

-

Optimization of hydrogen bond networks.

-

A final, restrained energy minimization to relieve any steric clashes.

-

This rigorous preparation ensures that the protein structure is a realistic representation of its state in a biological environment.

Part II: Molecular Docking - Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] It provides crucial insights into the binding mode and can be used to estimate the binding affinity.

Caption: Molecular Docking Workflow.

Docking Protocol

-

Grid Generation: Define the active site of COX-2 by generating a docking grid around the co-crystallized ligand (celecoxib in PDB: 5KIR). This grid pre-calculates the energetic properties of the active site, speeding up the docking process.

-

Ligand Docking: Dock the prepared IM FSC-amide into the generated grid using a docking program like Glide (Schrödinger) or AutoDock Vina. We recommend using standard precision (SP) for initial screening and extra precision (XP) for refinement.

-

Pose Analysis: The docking algorithm will generate a series of possible binding poses, each with a corresponding docking score. The lower the score, the more favorable the predicted binding.

-

Interaction Mapping: Visually inspect the top-ranked poses. Analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The isoxazole and furan rings are likely to participate in hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with key residues in the active site.[3]

Table 2: Hypothetical Docking Results for IM FSC-amide in COX-2 (PDB: 5KIR)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| IM FSC-amide | -9.8 | His90, Arg513, Val523 | Hydrogen bond with His90; Hydrophobic interactions with Val523; Pi-sulfur interaction with Arg513 |

| Celecoxib (reference) | -11.2 | His90, Arg513, Val523 | Hydrogen bond with His90; Hydrophobic interactions with Val523; Pi-sulfur interaction with Arg513 |

Part III: Molecular Dynamics - Assessing Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This is essential for assessing the stability of the predicted binding mode.

MD Simulation Protocol

-

System Building: The top-ranked docked pose of the IM FSC-amide-COX-2 complex is placed in a simulation box filled with a predefined water model (e.g., TIP3P).

-

Ionization and Neutralization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

-

Equilibration: The system is gradually heated and equilibrated to physiological temperature (310 K) and pressure (1 atm) while restraints on the protein and ligand are slowly removed.

-

Production MD: A production simulation of 100 nanoseconds (ns) is run, during which the atomic coordinates are saved at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over time. A stable RMSD indicates that the system has reached equilibrium and the ligand remains bound in a stable conformation.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

-

Interaction Analysis: The persistence of key interactions identified in the docking study is monitored throughout the simulation.

-

Part IV: QSAR - Building Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2] While we do not have experimental data for a series of IM FSC analogs, understanding the principles of QSAR is crucial for any drug discovery campaign.

Conceptual QSAR Workflow:

-

Data Set Preparation: A series of analogs of IM FSC would be synthesized and tested for their inhibitory activity against COX-2 (IC50 values).

-

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated.

-

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By systematically applying molecular docking and molecular dynamics simulations, we can generate robust hypotheses about its potential as a COX-2 inhibitor. The principles of QSAR modeling provide a framework for the future optimization of this chemical scaffold.

The true power of in silico modeling lies in its synergy with experimental validation. The computational predictions presented here should be used to prioritize the synthesis and biological evaluation of IM FSC and its analogs. Subsequent experimental data can then be used to refine and improve the computational models in a virtuous cycle of design, test, and learn. The unique combination of the isoxazole, furan, and sulfonamide moieties makes this class of compounds a rich area for future therapeutic discovery.

References

-

Abdelall, M. M., et al. (2017). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 836-846. Available at: [Link]

-

Agrawal, N., & Mishra, P. (2018). Isoxazole: A review on its chemistry and pharmacological potentials. European Journal of Medicinal Chemistry, 157, 1079-1102. Available at: [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of medicinal chemistry, 50(7), 1425-1441. Available at: [Link]

-

Claisen, L. (1903). Ueber die Einwirkung von Hydroxylamin auf Acetylen-aldehyde. Berichte der deutschen chemischen Gesellschaft, 36(3), 3664-3673. Available at: [Link]

-

Ghorab, M. M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11(1), 20168. Available at: [Link]

-

Jackson, L. M., & Hawkey, C. J. (2000). COX-2 selective inhibitors: a pharmacological and clinical profile. Expert opinion on investigational drugs, 9(10), 2259-2285. Available at: [Link]

-

Micklewright, R., et al. (2003). Valdecoxib: a new cyclo-oxygenase-2-specific inhibitor. Expert opinion on pharmacotherapy, 4(11), 2047-2058. Available at: [Link]

-

RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

PubMed. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

-

PubMed. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PubMed Central. Available at: [Link]

-

PubMed. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed. Available at: [Link]

-

ACS Publications. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

-

PubMed. (2017). Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available at: [Link]

Sources

- 1. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound DiscoveryCPR 924865-06-5 [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

Furan-Based Sulfonyl Chlorides: A Technical Guide for Synthetic and Medicinal Chemists

Abstract

Furan-based sulfonyl chlorides are a class of highly reactive intermediates that serve as critical building blocks in modern organic synthesis and drug discovery. Their unique electronic properties, conferred by the furan ring, make them valuable precursors for a diverse array of sulfonamide derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of furan-based sulfonyl chlorides, with a particular focus on their role in the development of novel pharmaceuticals. Detailed experimental protocols, mechanistic insights, and a survey of their utility in medicinal chemistry are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these versatile reagents.

Introduction: The Furan Sulfonyl Chloride Scaffold

The furan ring is a privileged five-membered aromatic heterocycle present in numerous natural products and synthetic compounds of biological importance.[1] When functionalized with a sulfonyl chloride group (-SO₂Cl), the resulting furan-based sulfonyl chloride becomes a powerful electrophile, readily undergoing reactions with a wide range of nucleophiles to form stable sulfonamide linkages.[2] This reactivity is the cornerstone of their utility in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, exhibiting antibacterial, anti-inflammatory, and diuretic properties, among others.[3]

The incorporation of the furan moiety can influence the physicochemical properties of the resulting sulfonamides, impacting their solubility, metabolic stability, and target-binding interactions. This guide will delve into the nuances of preparing and utilizing both furan-2-sulfonyl chlorides and furan-3-sulfonyl chlorides, highlighting the synthetic strategies and their subsequent applications in the synthesis of bioactive molecules.

Synthesis of Furan-Based Sulfonyl Chlorides

The preparation of furan-based sulfonyl chlorides can be approached through several synthetic routes, primarily involving the introduction of the sulfonyl chloride functionality onto a pre-existing furan ring or the transformation of a suitable precursor. The choice of method often depends on the desired substitution pattern and the stability of the starting materials.

Chlorosulfonation of Furan Derivatives

Direct chlorosulfonation of furan and its derivatives with chlorosulfonic acid (ClSO₃H) is a common method for introducing the sulfonyl chloride group.[4][5] This electrophilic aromatic substitution reaction typically proceeds at the more reactive α-position (C2 or C5) of the furan ring. However, the high reactivity of furan towards strong acids necessitates careful control of reaction conditions to avoid polymerization and other side reactions.[6]

A notable example is the synthesis of ethyl 2-(chlorosulfonyl)-4-furoate from ethyl 3-furoate.[4] In this procedure, the electron-withdrawing ester group deactivates the furan ring, allowing for a more controlled sulfonation. The initial reaction with chlorosulfonic acid yields the corresponding furan sulfonic acid, which is then converted to the sulfonyl chloride in a subsequent step or in a one-pot procedure.[4]

Diagram 1: General Scheme for Chlorosulfonation of a Furan Derivative

Caption: Synthetic pathway from a furan derivative to a furan sulfonyl chloride.

Conversion of Furan Sulfonic Acids

Furan sulfonic acids, which can be prepared by the sulfonation of furans with reagents like sulfur trioxide-pyridine or sulfur trioxide-dioxane complexes, serve as stable precursors to furan sulfonyl chlorides.[6] The conversion of the sulfonic acid to the sulfonyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[4]

From Furan-Containing Primary Sulfonamides

A more recent and milder approach for the synthesis of furan-based sulfonyl chlorides involves the conversion of the corresponding primary sulfonamides. This method is particularly valuable for late-stage functionalization of complex molecules where harsh conditions are not tolerated.[7][8] Reagents such as pyrylium salts (e.g., Pyry-BF₄) can activate the sulfonamide nitrogen, facilitating its conversion to a sulfonyl chloride under mild conditions.[7][8] A prominent example is the successful conversion of the diuretic drug furosemide, which contains a furan ring and a primary sulfonamide, into its corresponding sulfonyl chloride.[8]

Diagram 2: Late-Stage Furan Sulfonyl Chloride Synthesis from a Sulfonamide

Caption: A mild method for converting furan sulfonamides to sulfonyl chlorides.

Properties and Reactivity

Stability and Handling

Furan-based sulfonyl chlorides are generally reactive compounds and can be sensitive to moisture and heat. The stability of heteroaromatic sulfonyl chlorides, including those derived from furan, has been studied, and they are known to undergo complex decomposition pathways.[9] Hydrolysis by trace water is a common decomposition route, leading to the corresponding sulfonic acid. Therefore, these reagents should be handled under anhydrous conditions and stored in a cool, dry environment.

Reactivity with Nucleophiles

The primary utility of furan-based sulfonyl chlorides lies in their high electrophilicity, which allows them to react readily with a variety of nucleophiles. The most common reaction is with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The reactivity of the sulfonyl chloride allows for the formation of sulfonamides from a wide range of amines, including those with complex functionalities.[7][8]

Beyond amines, furan-based sulfonyl chlorides can also react with other nucleophiles such as alcohols to form sulfonate esters and with water to yield sulfonic acids.

Spectroscopic Data

The characterization of furan-based sulfonyl chlorides relies on standard spectroscopic techniques. The following table summarizes key spectroscopic data for a representative furan-2-sulfonyl chloride derivative.

| Compound | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 400 MHz) δ (ppm) | Reference |

| Ethyl 2-(chlorosulfonyl)-4-furoate | 8.21 (s, 1H), 7.59 (s, 1H), 4.35 (q, 2H), 1.36 (t, 3H) | 160.5, 151.4, 150.0, 118.1, 61.7, 14.2 | [4] |

Applications in Drug Development

The ability to readily form sulfonamides makes furan-based sulfonyl chlorides highly valuable in the synthesis of potential therapeutic agents. The furan scaffold, combined with the sulfonamide linker, has given rise to compounds with a range of biological activities.

Interleukin-1 (IL-1) Inhibitors

Furan sulfonamide derivatives have been developed as inhibitors of interleukin-1 (IL-1), a cytokine implicated in inflammatory diseases.[4] The synthesis of these inhibitors often involves the reaction of a furan-based sulfonyl chloride with an appropriate amine-containing fragment to generate the final sulfonyl urea or sulfonamide product.[4]

Carbonic Anhydrase Inhibitors

Substituted furan sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10][11][12] The sulfonamide moiety is a key zinc-binding group in many CA inhibitors, and the furan ring serves as a scaffold for introducing diverse substituents to modulate potency and selectivity.

Antimicrobial Agents

The furan nucleus is a component of several antimicrobial drugs, and the incorporation of a sulfonamide group can lead to new compounds with antibacterial and antifungal properties.[13][14] Furan-based sulfonamides have been synthesized and evaluated for their inhibitory effects against various microbial strains.

The following table provides a summary of representative furan-based sulfonamides and their reported biological activities.

| Furan Sulfonamide Scaffold | Target/Biological Activity | Therapeutic Area | Reference |

| Furan-2-sulfonamides | Interleukin-1 (IL-1) | Anti-inflammatory | [4] |

| Substituted furan-2-sulfonamides | Carbonic Anhydrase | Glaucoma, Epilepsy | [10][12] |

| 5-Nitrofuryl-containing sulfonamides | Antibacterial | Infectious Diseases | |

| Furosemide (contains a furan ring and a sulfonamide) | Na-K-Cl Cotransporter | Diuretic | [8] |

Experimental Protocols